HIV-1 inhibitor-62

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HIV-1 inhibitor-62 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of antiretroviral drugs that target various stages of the HIV-1 life cycle. The primary goal of this compound is to prevent the virus from integrating its genetic material into the host cell’s DNA, thereby halting the progression of the infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-62 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Formation of the Core Structure: This step involves the construction of the basic molecular framework using techniques such as cyclization or condensation reactions.

Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, or acylation.

Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

Automated Systems: Automated systems are employed to monitor and control reaction parameters such as temperature, pressure, and pH.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-62 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

HIV-1 inhibitor-62 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in studies to understand the molecular interactions between HIV-1 and host cells.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections.

Industry: Utilized in the development of new antiretroviral drugs and formulations.

Mechanism of Action

HIV-1 inhibitor-62 exerts its effects by targeting the integrase enzyme of HIV-1. The integrase enzyme is responsible for integrating the viral DNA into the host cell’s genome. This compound binds to the active site of the integrase enzyme, preventing the strand transfer of the viral genome into the host genome. This inhibition blocks the replication of the virus and prevents the progression of the infection .

Comparison with Similar Compounds

HIV-1 inhibitor-62 can be compared with other integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir . While all these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of potency, selectivity, and resistance profile. For instance:

Raltegravir: The first INSTI approved for clinical use, known for its rapid action but limited by resistance issues.

Elvitegravir: Often used in combination with other antiretrovirals, but requires boosting with cobicistat.

Dolutegravir: Known for its high barrier to resistance and once-daily dosing.

Bictegravir: Offers a favorable pharmacokinetic profile and is co-formulated with other antiretrovirals.

Cabotegravir: Available as a long-acting injectable formulation, providing an alternative to daily oral dosing.

This compound’s uniqueness lies in its specific binding affinity and potential to overcome resistance mechanisms that affect other INSTIs.

Properties

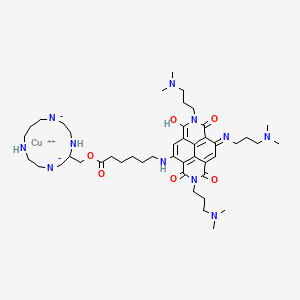

Molecular Formula |

C45H71CuN11O6 |

|---|---|

Molecular Weight |

925.7 g/mol |

IUPAC Name |

copper;4,10-diaza-1,7-diazanidacyclotridec-5-ylmethyl 6-[[6,13-bis[3-(dimethylamino)propyl]-9-[3-(dimethylamino)propylimino]-5-hydroxy-7,12,14-trioxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,8(16),10-pentaen-2-yl]amino]hexanoate |

InChI |

InChI=1S/C45H71N11O6.Cu/c1-52(2)23-11-18-51-36-29-34-38-39-33(42(58)56(45(61)41(36)39)27-13-25-54(5)6)28-35(40(38)44(60)55(43(34)59)26-12-24-53(3)4)50-17-9-7-8-14-37(57)62-31-32-30-48-20-19-46-15-10-16-47-21-22-49-32;/h28-29,32,46,49-50,58H,7-27,30-31H2,1-6H3;/q-2;+2 |

InChI Key |

BGKGMHCVHZTYPL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN=C1C=C2C3=C(C(=CC4=C(N(C(=O)C1=C43)CCCN(C)C)O)NCCCCCC(=O)OCC5C[N-]CCNCCC[N-]CCN5)C(=O)N(C2=O)CCCN(C)C.[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.